2-Cyclopentylpyrimidine-5-carboxylic acid
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Overview
Description
2-Cyclopentylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H12N2O2. It features a pyrimidine ring substituted with a cyclopentyl group at the 2-position and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with guanidine to form 2-cyclopentylpyrimidine, followed by carboxylation at the 5-position using carbon dioxide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Cyclopentylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Cyclopentylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentylpyrimidine-4-carboxylic acid
- 2-Cyclopentylpyrimidine-6-carboxylic acid
- 2-Cyclohexylpyrimidine-5-carboxylic acid
Uniqueness
2-Cyclopentylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The cyclopentyl group at the 2-position and the carboxylic acid group at the 5-position provide distinct steric and electronic properties compared to other similar compounds .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-cyclopentylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,13,14) |
InChI Key |
DYCMTIQLFOLNBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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